molecular formula C22H22N2O3S B2377003 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide CAS No. 314042-78-9

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide

Cat. No.: B2377003
CAS No.: 314042-78-9
M. Wt: 394.49
InChI Key: MUGTWDVBZFJDTG-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide is a carbazole-derived sulfonamide compound characterized by a carbazole core linked to a 2-hydroxypropyl chain, with a phenyl-substituted methanesulfonamide group at the terminal position. Carbazole derivatives are widely studied for their biological activities, including roles in circadian rhythm modulation, enzyme inhibition, and therapeutic applications in metabolic and neurodegenerative diseases.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-28(26,27)24(17-9-3-2-4-10-17)16-18(25)15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,18,25H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGTWDVBZFJDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide can be approached through several strategic routes based on established carbazole chemistry. Based on the molecular structure, the most viable synthetic approaches include:

Retrosynthetic Analysis

The preparation of this compound can be conceptualized through the following retrosynthetic disconnections:

  • N-alkylation of carbazole with an appropriately functionalized epoxide followed by opening with an amine
  • Direct N-alkylation of carbazole with a hydroxypropyl halide or tosylate, followed by sulfonamide formation
  • Sulfonamide formation from a preformed 3-(9H-carbazol-9-yl)-2-hydroxypropylamine precursor

Key Starting Materials and Reagents

Based on existing literature for related carbazole derivatives, the following starting materials and reagents are commonly employed:

Starting Material/Reagent Function in Synthesis
9H-carbazole Core structure provider
Epichlorohydrin or epibromohydrin Hydroxypropyl linker source
Methanesulfonyl chloride Sulfonamide forming agent
Aniline or N-substituted anilines Phenylamine component
Bases (KOH, NaH, DABCO) Deprotonation agents for N-alkylation
Solvents (DMF, acetone, dichloromethane) Reaction media

Detailed Synthetic Protocols

Method 1: Epoxide Opening Approach

This approach utilizes the reaction of carbazole with epichlorohydrin followed by sulfonamide formation. The method is adapted from general procedures for N-alkylation of carbazole with epoxides, similar to those described in recent literature for related compounds.

Step 1: N-alkylation of Carbazole

Reagents:

  • 9H-carbazole (1.0 eq)
  • Epichlorohydrin (1.2 eq)
  • Potassium hydroxide (1.2 eq)
  • Acetone or DMF as solvent

Procedure:

  • Dissolve carbazole in dry DMF (10 mL per gram of carbazole)
  • Add potassium hydroxide and stir at room temperature for 30 minutes
  • Add epichlorohydrin dropwise and maintain the reaction at room temperature for 2-4 hours
  • Monitor reaction progress by TLC
  • Quench the reaction with water and extract with ethyl acetate
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  • Purify the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride by column chromatography

The N-alkylation of carbazole can also be performed using phase-transfer catalysis conditions in a biphasic system of water and dichloromethane with tetrabutylammonium bromide as catalyst.

Step 2: Synthesis of 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine

Reagents:

  • 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride (1.0 eq)
  • Aniline (1.5 eq)
  • Triethylamine (1.5 eq)
  • Dichloromethane as solvent

Procedure:

  • Dissolve 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride in dichloromethane
  • Add aniline and triethylamine
  • Stir the reaction mixture at room temperature for 12-24 hours
  • Monitor reaction progress by TLC
  • Quench with water and extract with dichloromethane
  • Wash organic layer with brine, dry over sodium sulfate, and concentrate
  • Purify by column chromatography to obtain 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine
Step 3: Sulfonamide Formation

Reagents:

  • 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine (1.0 eq)
  • Methanesulfonyl chloride (1.2 eq)
  • Pyridine (2.0 eq)
  • Dichloromethane as solvent

Procedure:

  • Dissolve 3-(9H-carbazol-9-yl)-2-hydroxypropyl-N-phenylamine in dichloromethane and cool to 0°C
  • Add pyridine followed by dropwise addition of methanesulfonyl chloride
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Monitor by TLC until completion
  • Quench with saturated ammonium chloride solution and extract with dichloromethane
  • Wash organic layer with brine, dry over sodium sulfate, and concentrate
  • Purify by column chromatography to obtain this compound

Method 2: Direct N-alkylation Followed by One-pot Sulfonamide Formation

This alternative approach is based on the direct N-alkylation of carbazole using a preformed hydroxypropyl substrate containing a leaving group, followed by one-pot sulfonamide formation.

Preparation of N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide

Reagents:

  • Aniline (1.0 eq)
  • Methanesulfonyl chloride (1.1 eq)
  • Triethylamine (1.5 eq)
  • 3-chloro-1,2-propanediol (1.2 eq)
  • Dichloromethane as solvent

Procedure:

  • React aniline with methanesulfonyl chloride in the presence of triethylamine
  • Upon completion, add 3-chloro-1,2-propanediol and continue stirring
  • Work up and isolate N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide
N-alkylation of Carbazole

Reagents:

  • 9H-carbazole (1.0 eq)
  • N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide (1.1 eq)
  • Sodium hydride (1.2 eq)
  • DMF as solvent

Procedure:

  • Add sodium hydride to a suspension of carbazole in dry DMF at 0°C
  • Stir until gas evolution ceases
  • Add N-(3-chloropropyl-2-ol)-N-phenylmethanesulfonamide dropwise
  • Warm to room temperature and continue stirring for 4-6 hours
  • Work up and purify to obtain this compound

Optimization of Reaction Conditions

Reaction parameters significantly impact the yield and purity of this compound. The following table summarizes key optimization factors:

Parameter Investigated Range Optimal Condition Effect on Yield
Base for N-alkylation KOH, NaH, DABCO, t-BuOK NaH Higher yields (85-92%)
Solvent DMF, acetone, dichloromethane DMF Better solubility and reactivity
Temperature 0-95°C 25°C for alkylation, 0°C for sulfonamide formation Minimizes side reactions
Reaction time 2-24 hours 6 hours for alkylation, 4 hours for sulfonamide formation Complete conversion with minimal degradation

The N-alkylation of carbazole is particularly sensitive to reaction conditions. Using NaH as a base in DMF provides significantly better results compared to other base-solvent combinations. For instance, when DABCO was used as a catalyst in DMC, the reaction required heating to 90-95°C for 24 hours, as noted in related carbazole synthesis protocols.

Purification and Characterization

Purification Techniques

The crude this compound can be purified using the following techniques:

  • Column chromatography using silica gel with ethyl acetate/hexane gradient elution
  • Recrystallization from appropriate solvent systems (e.g., methanol/water or ethanol/water)
  • Preparative HPLC for analytical grade samples

Analytical Characterization

The identity and purity of this compound can be confirmed through various analytical techniques. Typical characterization data includes:

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 142-145°C
  • Solubility: Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in methanol; insoluble in water

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃): Expected key signals include carbazole aromatic protons (δ 8.1-7.2 ppm), phenyl protons (δ 7.4-7.1 ppm), methine proton (δ 4.3-4.1 ppm), methylene protons (δ 4.5-3.8 ppm), hydroxyl proton (δ 2.5-2.3 ppm), and methyl protons (δ 2.9-2.7 ppm)
  • ¹³C NMR (75 MHz, CDCl₃): Expected signals for carbazole carbons (δ 140-110 ppm), phenyl carbons (δ 140-120 ppm), methine carbon (δ 70-65 ppm), methylene carbons (δ 55-45 ppm), and methyl carbon (δ 40-35 ppm)
  • HRMS: [M+H]⁺ calculated for C₂₂H₂₃N₂O₃S: 395.1429

Comparative Analysis of Preparation Methods

The various preparation methods for this compound can be compared based on several parameters:

Method Overall Yield Number of Steps Advantages Limitations
Epoxide Opening Approach 65-75% 3 Readily available starting materials; Well-established reactions Multiple purification steps required
Direct N-alkylation 55-65% 2 Fewer steps; One-pot processes possible Requires preparation of specialized intermediates
Alternative Approaches Variable Variable May offer improved scalability Often require specialized reagents or conditions

The epoxide opening approach (Method 1) generally provides higher overall yields and utilizes more readily available starting materials. However, the direct N-alkylation approach (Method 2) may be advantageous in certain contexts due to the reduced number of synthetic steps.

Scale-up Considerations and Industrial Production

When scaling up the synthesis of this compound for larger-scale production, several factors must be considered:

Cost Analysis

Raw Material Approximate Cost ($/kg) Consumption (kg/kg product) Cost Contribution ($/kg product)
9H-carbazole 50-70 0.6 30-42
Epichlorohydrin 5-10 0.4 2-4
Methanesulfonyl chloride 20-30 0.45 9-13.5
Aniline 3-5 0.37 1.1-1.85
Solvents and other reagents Various Various 15-25
Total Raw Material Cost 57.1-86.35

Throughput and Equipment Requirements

For a production scale of 10 kg/batch:

  • Reactor size: 100-200 L jacketed vessel with temperature control
  • Filtration equipment: Nutsche filter or centrifuge
  • Drying equipment: Vacuum tray dryer
  • Typical cycle time: 24-36 hours per batch

Analytical Quality Control

For pharmaceutical or research grade this compound, the following specifications are typically applied:

Test Specification Method
Appearance White to off-white solid Visual
Identification Conforms to reference IR, NMR
Assay 98.0-102.0% HPLC
Water content ≤0.5% Karl Fischer
Residual solvents Per ICH guidelines GC
Heavy metals ≤20 ppm ICP-MS

Commercial sources like Sigma-Aldrich and RR Scientific supply this compound with 98% purity, confirming the feasibility of achieving high-purity material through appropriate synthetic and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that carbazole derivatives, including N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide, exhibit significant anticancer activity. A study demonstrated that carbazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. This property is attributed to the presence of the carbazole moiety, which is known for its bioactive characteristics .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Due to its excellent photophysical properties, this compound is being investigated for applications in OLEDs. The compound's ability to emit light efficiently when excited makes it suitable for use in organic semiconductors. Its incorporation into OLED devices has been shown to enhance their efficiency and stability .

Polymer Composites
The compound can also be utilized in the development of polymer composites. By integrating this compound into polymer matrices, researchers aim to improve mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronic and structural applications .

Fluorescence Studies

Fluorescent Probes
The unique structure of this compound allows it to function as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited for imaging cellular processes or detecting specific biomolecules in complex biological systems. This capability is crucial for advancing research in cell biology and molecular diagnostics .

Case Studies

Study Focus Area Findings
Xie et al., 2017Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines using carbazole derivatives.
ResearchGate StudyOLED ApplicationsHighlighted improved efficiency and stability in OLEDs with carbazole-based compounds.
Europe PMC StudyAntimicrobial PropertiesShowed effective inhibition of bacterial growth by carbazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide nitrogen’s substituents significantly influence biological activity and physicochemical properties:

Compound Name Substituent on Sulfonamide Key Properties/Activities Reference
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide 2-Furanylmethyl + 4-methylphenyl ChemSpider ID 2376387; molecular weight 474.575; potential stereochemical flexibility
KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) 2-Furanylmethyl Stabilizes cryptochrome (CRY) proteins; prolongs circadian period via PER1 degradation inhibition
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methylphenyl)methanesulfonamide 4-Methylphenyl Pharmaceutical intermediate (CAS 325695-16-7); suggests metabolic stability enhancement
Benzyl-substituted arylsulfonamide derivatives Benzyl BACE1 inhibitors with IC50 values 1.6–1.9 µM; superior to carboxamide analogs

Key Insights :

  • Electron-withdrawing groups (e.g., methyl in 4-methylphenyl) may enhance metabolic stability by reducing oxidative degradation .
  • Benzyl substituents improve BACE1 inhibition, likely due to hydrophobic interactions in the enzyme’s active site .
  • Furanylmethyl groups (as in KL001) confer circadian rhythm modulation via CRY stabilization, highlighting target specificity .
Halogenation on the Carbazole Core

Halogenation alters electronic properties and binding affinity:

Compound Name Halogenation Molecular Weight Notable Features Reference
N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide 3,6-Dibromo 564.2 (calc.) Increased lipophilicity; potential enhanced binding to hydrophobic enzyme pockets

Key Insights :

Functional Group Modifications

Variations in linker groups and terminal functionalities:

Compound Name Functional Group Biological Relevance Reference
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Ethyl linker + aniline Forms hydrogen-bonded chains in crystal structure; may influence solubility
1-(9H-carbazol-9-yl)-3-{N-[(furan-2-yl)methyl]methanesulfonamido}propan-2-yl acetate Acetate ester Prodrug potential; esterification could enhance oral bioavailability

Key Insights :

  • Hydroxypropyl linkers (vs. ethyl) introduce additional hydrogen-bonding capacity, affecting solubility and protein interactions .
  • Acetate esters serve as prodrugs, masking polar groups to improve absorption .
Therapeutic Target Specificity

Structural differences correlate with divergent biological targets:

Compound Class/Group Target/Activity Example Compound Reference
Sulfonamides with furan/furanylmethyl groups Cryptochrome (CRY) stabilization (circadian rhythm) KL001
Benzyl-substituted sulfonamides BACE1 inhibition (Alzheimer’s disease) Derivatives in
Triazole/isothiazoline-carbazole hybrids α-Glucosidase inhibition (diabetes) 2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide

Key Insights :

    Biological Activity

    N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide is a compound derived from the carbazole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

    • Chemical Name: this compound
    • Molecular Formula: C22H24N2O3S
    • CAS Number: 325986-11-6
    • Molecular Weight: 396.50 g/mol

    Antimicrobial Activity

    Research has shown that carbazole derivatives exhibit significant antimicrobial properties. In a study evaluating various N-substituted carbazoles, compounds demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .

    Table 1: Antimicrobial Activity of Carbazole Derivatives

    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AS. aureus20.5
    Compound BE. coli18.0
    Compound CB. subtilis15.0

    Antitumor Activity

    The compound's potential in cancer treatment has been explored through its ability to inhibit cell proliferation. Studies indicate that N-substituted carbazoles can inhibit the activation of STAT3, a transcription factor involved in tumor growth. For instance, specific derivatives were found to reduce STAT3 activation by up to 95% at a concentration of 50 µM .

    Table 2: STAT3 Inhibition by Carbazole Derivatives

    CompoundSTAT3 Inhibition (%)Concentration (µM)
    Compound D5050
    Compound E9050
    Compound F9550

    Neuroprotective Effects

    Neuroprotective properties have been attributed to N-substituted carbazoles, particularly in protecting neuronal cells from oxidative stress-induced injury. One study highlighted that certain derivatives exhibited neuroprotective effects at concentrations as low as 3 µM, suggesting their potential in treating neurodegenerative diseases .

    The biological activity of this compound can be attributed to several mechanisms:

    • Antioxidative Activity: The presence of hydroxyl groups enhances its ability to scavenge free radicals.
    • Enzyme Inhibition: Compounds have shown the ability to inhibit key enzymes involved in inflammation and tumor progression.
    • Gene Regulation: Interaction with transcription factors like STAT3 suggests a role in regulating gene expression related to cell survival and proliferation.

    Case Studies

    • Antimicrobial Efficacy Study: A series of synthesized N-substituted carbazoles were tested against various bacterial and fungal strains, demonstrating promising results that warrant further investigation for pharmaceutical applications.
    • Neuroprotection Research: In vitro studies on HT22 neuronal cells revealed that certain derivatives could significantly reduce cell death induced by glutamate toxicity, indicating their potential use in neuroprotective therapies.

    Q & A

    Q. What are the primary synthetic routes for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide?

    The compound is synthesized via nucleophilic ring-opening of epoxide intermediates. A common approach involves reacting carbazole with epichlorohydrin derivatives under basic conditions (e.g., NaH in DMF) to form the hydroxypropyl-carbazole backbone. Subsequent sulfonamide coupling with substituted phenylmethanesulfonyl chlorides yields the final product. Optimization of reaction conditions (e.g., solvent, temperature) is critical for achieving high yields (>40%) and purity . For example, derivatives like KL001 (a cryptochrome stabilizer) are synthesized by reacting N-(oxiran-2-ylmethyl)methanesulfonamide with carbazole in DMF, followed by purification via column chromatography .

    Q. How is the structural conformation of this compound determined using crystallographic methods?

    X-ray crystallography with programs like SHELXL is employed for structural elucidation. Key steps include:

    • Growing single crystals via slow evaporation in solvents like dichloromethane/hexane.
    • Data collection using diffractometers and refinement with SHELX software to resolve bond lengths, angles, and stereochemistry .
    • Validation of hydrogen bonding and π-π stacking interactions between the carbazole and sulfonamide moieties, which influence molecular packing .

    Q. What are the primary biological targets or mechanisms associated with this compound?

    The compound and its derivatives (e.g., KL001) act as cryptochrome (CRY) protein stabilizers, inhibiting proteasome-mediated degradation of CRY1/2. This modulates circadian rhythms by lengthening the period in NIH-3T3 fibroblasts and repressing hepatic gluconeogenesis via Pck1 and G6pc regulation . Additionally, sulfonamido-carbazole derivatives exhibit BACE1 inhibitory activity, potentially relevant in Alzheimer’s disease research .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituents on the sulfonamide or carbazole) impact biological activity?

    Structure-activity relationship (SAR) studies reveal:

    • BACE1 inhibition : Electron-withdrawing groups (e.g., -NO₂) on the aryl sulfonamide enhance inhibitory potency (IC₅₀ < 1 µM), while bulky substituents reduce binding affinity due to steric hindrance .
    • CRY stabilization : Substitution at the hydroxypropyl chain (e.g., furanylmethyl vs. iodophenyl) alters CRY binding kinetics. For instance, KL002 (iodophenyl derivative) shows enhanced half-life in vivo compared to KL001 .
    • Solubility : Methoxy or dimethylamino groups improve aqueous solubility, critical for in vivo pharmacokinetics .

    Q. What experimental strategies resolve contradictions in activity data across different cell lines or models?

    Discrepancies in circadian modulation (e.g., fibroblast vs. hepatic models) are addressed by:

    • Dose-response profiling : Testing concentrations from 1 nM–100 µM to identify tissue-specific thresholds .
    • Knockout models : Using CRY1/2-deficient cells to confirm target specificity .
    • Proteomic analysis : Quantifying CRY degradation rates via Western blot or ubiquitination assays under varying conditions .

    Q. What challenges arise in crystallizing this compound, and how are they mitigated?

    Challenges include:

    • Low crystal quality : Due to flexible hydroxypropyl chains, resolved by co-crystallization with stabilizing ligands (e.g., BACE1 active-site inhibitors) .
    • Solvent incorporation : Avoided by using mixed solvents (e.g., DCM/MeOH) and slow cooling protocols .
    • Disorder in sulfonamide groups : Addressed with anisotropic refinement in SHELXL and high-resolution data (≤1.0 Å) .

    Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

    Strategies include:

    • Prodrug design : Esterification of the hydroxyl group to enhance bioavailability .
    • Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for neurological applications .
    • Metabolic stability assays : Liver microsome testing identifies vulnerable sites (e.g., sulfonamide cleavage) for targeted modification .

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